

3-Fluoro-2,4-dimethoxyaniline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Fluoro-2,4-dimethoxyaniline

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In-Depth Technical Guide: 3-Fluoro-2,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals


Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-2,4-dimethoxyaniline**, a fluorinated aromatic amine of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. It further explores its role as a key synthetic intermediate and touches upon the broader biological significance of substituted anilines. While specific experimental protocols and biological data for this exact compound are not extensively published, this guide furnishes representative synthetic and analytical methodologies based on closely related analogues, providing a valuable resource for researchers in the field.

Chemical Identity and Structure

IUPAC Name: **3-Fluoro-2,4-dimethoxyaniline**^[1]

Chemical Structure:

 Chemical Structure of 3-Fluoro-2,4-dimethoxyaniline

Molecular Formula: C₈H₁₀FO₂

CAS Number: 195136-66-4

Physicochemical Properties

Quantitative data for **3-Fluoro-2,4-dimethoxyaniline** is limited. The following table summarizes predicted and available data for this compound.

Property	Value	Source
Molecular Weight	171.17 g/mol	Calculated
Boiling Point	286.2 ± 35.0 °C	Predicted[1]
Density	1.189 ± 0.06 g/cm ³	Predicted[1]
Storage Temperature	2-8°C	[1]

Synthesis and Manufacturing

3-Fluoro-2,4-dimethoxyaniline is a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2] The presence of the fluorine atom and methoxy groups enhances the metabolic stability and bioavailability of the resulting compounds.[2]

General Synthetic Approach:

While a specific, detailed protocol for the synthesis of **3-Fluoro-2,4-dimethoxyaniline** is not readily available in public literature, a plausible synthetic route can be inferred from established methods for the preparation of fluorinated and methoxy-substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic precursor.

Representative Experimental Protocol (Adapted from similar syntheses):

The synthesis of fluorinated anilines often proceeds via the catalytic hydrogenation of the corresponding fluorinated nitrobenzene derivative.

- **Step 1: Preparation of the Nitroaromatic Precursor:** The synthesis would likely start from a commercially available, appropriately substituted benzene derivative, which would undergo nitration and subsequent functional group manipulations to install the fluoro and dimethoxy moieties in the desired positions.
- **Step 2: Catalytic Hydrogenation:** The fluorinated and dimethoxylated nitrobenzene precursor is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred until the reduction of the nitro group to an amine is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Step 3: Work-up and Purification:** Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final **3-Fluoro-2,4-dimethoxyaniline**.

Applications in Research and Development

3-Fluoro-2,4-dimethoxyaniline serves as a crucial building block in the synthesis of a variety of target molecules:

- **Pharmaceuticals:** It is commonly employed in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents.^[2] The fluorinated aniline moiety is a common feature in many modern drugs, contributing to improved pharmacokinetic properties.
- **Agrochemicals:** This compound is also utilized in the manufacturing of herbicides and fungicides.^[2] The fluorine atom is known to enhance the efficacy and environmental persistence of these products.^[2]
- **Materials Science:** It can be used as a building block in organic synthesis to introduce fluoro-substituted aniline moieties into larger conjugated systems, which is relevant for the development of new dyes and materials.^[2]

Biological Activity and Signaling Pathways

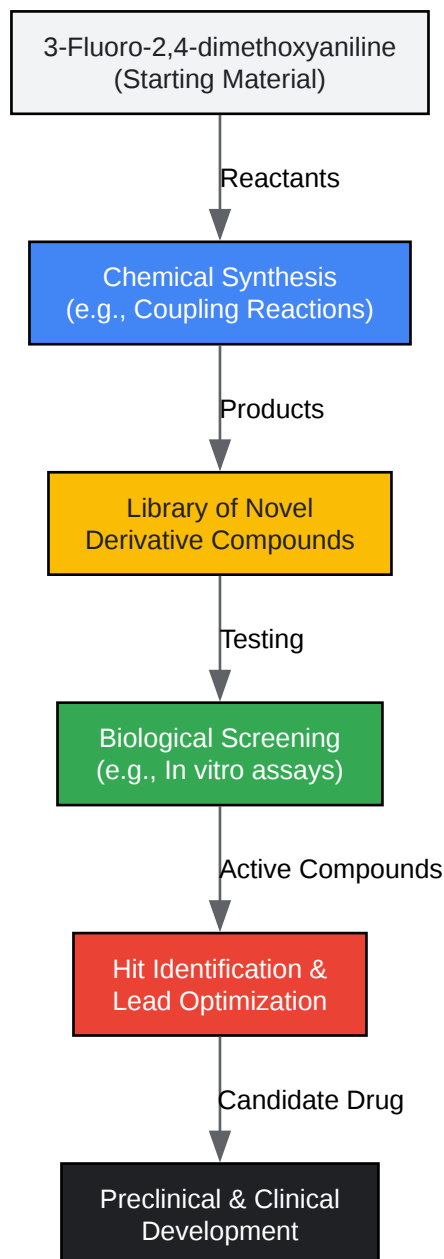
Specific biological activity data for **3-Fluoro-2,4-dimethoxyaniline** is not extensively documented in publicly available literature. However, the broader class of substituted anilines is known to exhibit a wide range of biological activities. For instance, anilino-substituted pyrimidines have been investigated as potential anticancer agents that can induce apoptosis. Furthermore, other aniline derivatives have shown potent activity as antimicrotubule agents, which are crucial in cancer therapy.^{[3][4]}

Given its structural features, **3-Fluoro-2,4-dimethoxyaniline** could be a precursor for molecules targeting various biological pathways. The general workflow for the discovery of biologically active compounds often involves the synthesis of a library of derivatives from a core scaffold like this aniline, followed by screening for activity against specific targets.

Illustrative Workflow for Drug Discovery:

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from a key intermediate like **3-Fluoro-2,4-dimethoxyaniline**.

General Drug Discovery Workflow



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Caption: A generalized workflow for drug discovery starting from a key intermediate.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **3-Fluoro-2,4-dimethoxyaniline** should be consulted before handling. As a general precaution for substituted anilines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Fluoro-2,4-dimethoxyaniline is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental and biological data for this specific compound remain to be fully elucidated in the public domain, this guide provides a foundational understanding of its properties, potential applications, and the broader context of its utility in scientific research. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to explore its full potential.

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